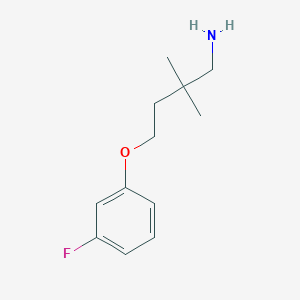

4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine

Description

4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is a fluorinated primary amine characterized by a 3-fluorophenoxy group attached to a 2,2-dimethylbutane backbone. The compound combines aromatic fluorination with sterically hindered alkyl substituents, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. The phenoxy linkage introduces polarity, while the dimethyl groups may enhance metabolic stability by reducing oxidative degradation .

Properties

Molecular Formula |

C12H18FNO |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-(3-fluorophenoxy)-2,2-dimethylbutan-1-amine |

InChI |

InChI=1S/C12H18FNO/c1-12(2,9-14)6-7-15-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,14H2,1-2H3 |

InChI Key |

HCIXHAKZNHTGSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC1=CC(=CC=C1)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of 3-fluorophenol with 2,2-dimethylbutan-1-amine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and economically viable may be explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine

- Structure: Direct 4-fluorophenyl substitution on the amine vs. phenoxy linkage in the target compound.

- Key Differences: The absence of an oxygen atom in the phenyl-amine bond reduces polarity compared to the phenoxy group. Fluorine at the para position (4-fluorophenyl) vs. meta (3-fluorophenoxy) alters electronic effects on the aromatic ring.

4-(2,6-Difluorophenyl)butan-2-amine

- Structure : Difluorinated phenyl group attached to a shorter, unsubstituted butan-2-amine chain.

- Key Differences :

- Two fluorine atoms at ortho positions (2,6-difluoro) vs. single meta fluorine in the target.

- Secondary amine (butan-2-amine) vs. primary amine (butan-1-amine).

- Physicochemical Data: Property 4-(2,6-Difluorophenyl)butan-2-amine 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine Molecular Weight (g/mol) 187.22 ~209.3 Fluorine Substitution 2,6-difluoro 3-fluoro (mono-substituted) Implications: Difluorination increases electron-withdrawing effects, which could reduce aromatic reactivity compared to the target compound’s mono-fluorophenoxy group .

1-(3-Fluorophenyl)-3-methylbutan-1-amine Hydrochloride

- Structure : 3-fluorophenyl group directly bonded to a branched 3-methylbutan-1-amine chain.

- Key Differences: Direct phenyl-amine bond vs. phenoxy linkage. Methyl substituent on the carbon chain vs. dimethyl groups in the target.

Biological Activity

4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16FNO

- Molecular Weight : 209.26 g/mol

The compound features a fluorinated phenyl ring linked to a dimethylbutanamine moiety through an ether bond, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It is hypothesized to act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Pharmacological Effects

-

Central Nervous System (CNS) Activity :

- Serotonin Receptor Modulation : Preliminary studies suggest that the compound may enhance serotonin receptor activity, potentially offering antidepressant effects.

- Norepinephrine Reuptake Inhibition : The compound may inhibit norepinephrine reuptake, which could contribute to increased alertness and mood elevation.

-

Cardiovascular Effects :

- Animal studies indicate that this compound may influence heart rate and blood pressure regulation through adrenergic pathways.

Toxicity Profile

Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses but may present risks at higher concentrations. Long-term exposure studies are necessary to establish a comprehensive safety profile.

Study 1: Antidepressant Potential

In a controlled study involving animal models of depression, this compound was administered over four weeks. Results indicated significant reductions in depressive behaviors compared to control groups. The study measured serotonin levels in the brain, which were found to be elevated in treated subjects.

Study 2: Cardiovascular Impact

A separate investigation assessed the cardiovascular effects of the compound in hypertensive rat models. The findings suggested that administration of this compound resulted in a notable decrease in blood pressure and heart rate variability, indicating potential therapeutic applications in managing hypertension.

Table 1: Summary of Biological Activities

Table 2: Case Study Findings

| Study | Model Type | Key Findings |

|---|---|---|

| Antidepressant Potential | Animal Model | Reduced depressive behaviors |

| Cardiovascular Impact | Hypertensive Rats | Decreased blood pressure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.